(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, this compound, reflects its intricate structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{25}\text{H}{31}\text{ClN}{4}\text{O}{2} $$ |
| Molecular Weight | 455.0 g/mol |
| InChI | InChI=1S/C25H31ClN4O2/c1-18-12-22(20(3)30(18)19(2)... |
| Canonical SMILES | CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
The Z-configuration of the propenenitrile group is critical for maintaining stereochemical integrity, which influences biological interactions. The piperazine ring, substituted with a 3-chlorobenzyl group, and the 2,5-dimethylpyrrole unit further define its topology.
Historical Context of Piperazine and Pyrrole Derivatives in Medicinal Chemistry
Piperazine derivatives have been foundational in drug discovery since the mid-20th century. For example, 1-(3-chlorophenyl)piperazine (mCPP), a metabolite of antidepressants like trazodone, has served as a serotonin receptor modulator. Piperazine’s flexibility as a scaffold enables interactions with diverse targets, including GPCRs and ion channels.
Pyrrole derivatives, conversely, are renowned for their role in antibiotics (e.g., chloramphenicol) and kinase inhibitors. The 2,5-dimethylpyrrole moiety in this compound may enhance lipid solubility and membrane permeability, a feature exploited in antitumor agents. Historical precedents, such as the use of pyrrolo[2,1-c]benzodiazepines in cancer therapy, highlight the pharmacophoric value of pyrrole systems.
Significance of Structural Hybridization in Multitarget Drug Design
This compound exemplifies rational hybridization, merging three pharmacologically active units:
- Piperazine-Carbonyl-Chlorophenyl Module : The 4-[(3-chlorophenyl)methyl]piperazine group likely contributes to receptor binding. Piperazine’s nitrogen atoms can form hydrogen bonds, while the chlorophenyl moiety may enhance hydrophobic interactions.
- Pyrrole-Propenenitrile Segment : The 2,5-dimethylpyrrole ring, coupled with a propenenitrile group, introduces planar rigidity and electron-deficient regions, potentially enabling intercalation or covalent binding.
- Methoxypropan-2-yl Side Chain : This ether-linked substituent could improve solubility and modulate metabolic stability.
Hybridization aims to synergize these effects, as shown in Table 1:
The propenenitrile group’s electron-withdrawing nature may facilitate interactions with nucleophilic residues in target proteins, a strategy employed in covalent inhibitors like ibrutinib. Meanwhile, the piperazine and pyrrole units could engage in π-π stacking or cation-π interactions, broadening target selectivity.
Properties
IUPAC Name |
(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O2/c1-18-12-22(20(3)30(18)19(2)17-32-4)14-23(15-27)25(31)29-10-8-28(9-11-29)16-21-6-5-7-24(26)13-21/h5-7,12-14,19H,8-11,16-17H2,1-4H3/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSXDRUXPIYNNX-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C=C(C#N)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C(C)COC)C)/C=C(/C#N)\C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile is a complex organic compound with significant potential in pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent. This article reviews the available data on its biological properties, structure-activity relationships (SAR), and potential applications.
The compound has the following chemical properties:
- Molecular Formula : C25H31ClN4O2
- Molecular Weight : 455 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of compounds containing piperazine and pyrrolidine moieties has been widely studied. This compound, incorporating both structures, suggests several pharmacological activities, including:
- Antitumor Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives with piperazine scaffolds have demonstrated significant cytotoxic effects in vitro against cancer cells such as PC3 and HeLa, with IC50 values in the low micromolar range .
- Antimicrobial Properties : The presence of chlorophenyl groups in similar compounds has been linked to enhanced antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. Docking studies suggest that these compounds may interact effectively with bacterial enzymes .
- Anti-inflammatory Effects : Some analogs have shown potential in reducing inflammation markers in vitro, indicating possible therapeutic uses in inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR of piperazine derivatives indicates that modifications to the piperazine ring and substituents can significantly influence biological activity. Key findings include:
- Substituents at the 4-position of the piperazine ring enhance anticancer activity.
- The introduction of bulky groups on the pyrrolidine moiety can improve binding affinity to biological targets .
Case Studies
Several studies highlight the efficacy of related compounds:
- Piperazine Derivatives : A study on various piperazine derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines, suggesting that the structure of (Z)-2-[...] could be optimized for better therapeutic outcomes .
- In Vivo Studies : Animal models treated with similar piperazine-containing compounds exhibited reduced tumor sizes and improved survival rates, supporting their potential use in cancer therapy .
Data Tables
Scientific Research Applications
Research indicates that compounds containing piperazine and pyrrole structures exhibit a range of biological activities including:
- Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antimicrobial Properties : Studies indicate that similar compounds can inhibit bacterial growth and may be effective against resistant strains.
- Anticancer Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
Case Studies and Research Findings
-
Antidepressant Activity :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of piperazine derivatives that exhibit significant antidepressant-like effects in animal models. The mechanism was attributed to their ability to enhance serotonin levels in the brain . -
Antimicrobial Efficacy :
Research conducted by Swarnagowri et al. (2021) focused on the synthesis of piperazine-based compounds and their evaluation against various pathogens. The results showed that these compounds possess notable antibacterial properties, particularly against Gram-positive bacteria . -
Cytotoxicity Against Cancer Cells :
A recent investigation into the anticancer properties of piperazine derivatives revealed that certain modifications to the structure significantly increased cytotoxicity against breast cancer cell lines. The study emphasized the importance of the pyrrole component in enhancing apoptotic pathways .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*The molecular formula and weight of the target compound are derived from its IUPAC name and comparison with analogous structures.
Key Observations:
Structural Complexity : The target compound exhibits greater complexity compared to simpler piperazine derivatives like the 3-methoxyphenyl-substituted analog . Its hybrid structure combines a piperazine-carbonyl linkage with a pyrrole-nitrile system, which may enhance binding specificity in pharmacological contexts.
Nitrile Functionality: The presence of a nitrile group is shared with the 2-cyanophenyl-substituted piperazine in . Nitriles are known to influence metabolic stability and intermolecular interactions .
The methoxypropan-2-yl and 2,5-dimethylpyrrole groups contribute to lipophilicity, which may impact bioavailability.
Spectroscopic Characterization:
Similar compounds have been characterized using NMR and IR spectroscopy. For example:
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The compound can be synthesized via coupling reactions using reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethylfluoroformamidinium tetrafluoroborate) in anhydrous DMF with NEt₃ as a base. Key steps involve the formation of the piperazine-carbonyl linkage and the enenitrile moiety through sequential nucleophilic acyl substitutions. Reaction conditions (e.g., temperature, solvent purity) significantly influence yield .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming stereochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC assesses purity (>95% recommended for biological assays). Differential Scanning Calorimetry (DSC) may be used to study thermal stability .
Q. What safety protocols should be followed when handling this compound?
Wear full PPE (gloves, lab coat, goggles) due to potential acute toxicity. Use fume hoods to avoid inhalation, and prevent environmental contamination by avoiding drainage disposal. Consult safety data sheets for first-aid measures in case of exposure (e.g., skin contact requires immediate washing and medical consultation) .
Q. How can in vitro toxicity profiles be assessed for this compound?
Conduct cytotoxicity assays (e.g., MTT or LDH release) on relevant cell lines. Follow OECD guidelines for acute toxicity testing, including dermal irritation and mutagenicity screens (Ames test). Reference IARC/ACGIH classifications for carcinogenic potential .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for this compound?
Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent ratios). Bayesian optimization or heuristic algorithms can efficiently explore reaction spaces with minimal trials. For example, flow-chemistry setups improve reproducibility in multi-step syntheses .
Q. How should researchers address contradictions in reported synthetic yields or physicochemical properties?
Analyze discrepancies by replicating protocols under controlled conditions (e.g., inert atmosphere, purified solvents). Use LC-MS to identify impurities or byproducts. Cross-reference with crystallography data (if available) to confirm structural accuracy .
Q. What computational methods predict the compound’s biological activity or binding affinity?
Molecular docking studies (e.g., AutoDock Vina) using the compound’s InChI key (e.g., YCNNHDUZLQPKJY-UHFFFAOYSA-N) can model interactions with target proteins (e.g., serotonin receptors). QSAR models may correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
Q. How does stereochemistry (Z/E configuration) influence the compound’s stability and bioactivity?
The (Z)-configuration’s spatial arrangement affects π-π stacking and hydrogen bonding. Compare isomer stability via accelerated degradation studies (e.g., exposure to UV light or varying pH). Biological assays (e.g., receptor binding) can quantify enantiomer-specific activity .
Q. What strategies stabilize the compound under varying thermal or pH conditions?
Conduct stability studies using thermogravimetric analysis (TGA) and HPLC monitoring. Lyophilization improves thermal stability, while buffered solutions (pH 6–8) mitigate hydrolysis. Encapsulation in cyclodextrins or liposomes may enhance shelf life .
Q. How can metabolic pathways be elucidated for this compound?
Radiolabeled isotopes (e.g., ¹⁴C) track metabolic fate in hepatic microsomes. LC-MS/MS identifies phase I/II metabolites. Enzyme inhibition assays (CYP450 isoforms) assess drug-drug interaction risks .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 318.88 g/mol | |
| Purity (HPLC) | ≥95% | |
| Storage Stability | Stable at -20°C (desiccated) |
Table 2: Optimization Parameters for Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (coupling step) | ±15% |
| Solvent (DMF) Purity | ≥99.9% | ±20% |
| Equivalents of TBTU | 1.1–1.3 eq | ±10% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
